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Clavam-2-carboxylate Potassium

Catalog No.
S1807850
CAS No.
M.F
C₆H₆KNO₄
M. Wt
195.21
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clavam-2-carboxylate Potassium

Product Name

Clavam-2-carboxylate Potassium

Molecular Formula

C₆H₆KNO₄

Molecular Weight

195.21

Synonyms

(3R,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-3-carboxylate Potassium

Clavam-2-carboxylate potassium is a chemical compound derived from the fermentation products of the bacterium Streptomyces clavuligerus. It is a potassium salt of clavam-2-carboxylic acid, which is classified as a beta-lactam antibiotic. The compound exhibits a unique bicyclic structure that contributes to its biological activity and potential therapeutic applications. The chemical formula for clavam-2-carboxylate potassium is C6H6KNO4\text{C}_6\text{H}_6\text{KNO}_4 with a molecular weight of approximately 195.21 g/mol .

Typical of beta-lactam compounds. These include:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive products.
  • Acid-Base Reactions: The carboxylate group can participate in acid-base reactions, influencing its solubility and reactivity.
  • Formation of Derivatives: Clavam-2-carboxylate can react with different nucleophiles, leading to the formation of various derivatives that may exhibit altered biological activities .

Clavam-2-carboxylate potassium exhibits significant biological activity as an antibiotic. It functions primarily as a beta-lactamase inhibitor, which allows other antibiotics, such as amoxicillin, to remain effective against resistant bacterial strains. This inhibition broadens the spectrum of susceptible bacteria, making it a valuable component in combination therapies for treating infections caused by beta-lactamase-producing organisms .

Additionally, studies have shown that clavam-2-carboxylate has a lower toxicity profile compared to other antibiotics, making it suitable for use in various clinical settings .

Synthesis of clavam-2-carboxylate potassium typically involves fermentation processes using Streptomyces clavuligerus. The general steps include:

  • Fermentation: Cultivation of Streptomyces clavuligerus under controlled conditions to produce clavulanic acid.
  • Isolation: Extraction and purification of clavulanic acid from the fermentation broth.
  • Potassium Salting: Reacting purified clavulanic acid with potassium hydroxide or potassium carbonate to form clavam-2-carboxylate potassium.

Alternative synthetic pathways may involve chemical modifications of existing beta-lactam compounds to yield clavam-2-carboxylate derivatives .

Clavam-2-carboxylate potassium is primarily used in:

  • Pharmaceutical Formulations: As an active ingredient in combination antibiotics to treat bacterial infections.
  • Research: In studies investigating antibiotic resistance mechanisms and the development of new beta-lactamase inhibitors.
  • Agricultural Chemistry: Potential applications in controlling bacterial pathogens in crops due to its antibacterial properties .

Interaction studies involving clavam-2-carboxylate potassium focus on its synergistic effects when combined with other antibiotics. Research indicates that when used in conjunction with penicillin derivatives, it enhances their efficacy against resistant bacterial strains by preventing degradation by beta-lactamases. Furthermore, pharmacokinetic studies assess how clavam-2-carboxylate interacts with human metabolic pathways, influencing its bioavailability and therapeutic outcomes .

Clavam-2-carboxylate potassium shares structural and functional similarities with several other compounds within the beta-lactam class. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Clavulanic AcidBeta-lactamAntibioticServes as a beta-lactamase inhibitor
AmoxicillinPenicillin derivativeAntibioticBroad-spectrum activity; often combined with clavulanic acid
TicarcillinPenicillin derivativeAntibioticEffective against Pseudomonas aeruginosa; often combined with clavulanic acid
SulbactamBeta-lactamase inhibitorAntibioticUsed primarily in combination therapies

Clavam-2-carboxylate potassium is unique due to its specific structural modifications that enhance its stability and effectiveness as an inhibitor compared to other beta-lactams and their derivatives. Its role in combating antibiotic resistance through synergistic combinations further distinguishes it within this class of compounds .

Taxonomic and Physiological Features of Producing Organism

Streptomyces clavuligerus is a Gram-positive filamentous bacterium belonging to the phylum Actinomycetota, class Actinomycetes, order Kitasatosporales, and family Streptomycetaceae [11] [12]. The species was first described by Higgens and Kastner in 1971, who isolated it from a South American soil sample [9]. The taxonomic designation derives from the Latin clavula meaning "little club" and igerus meaning "bearing," referring to the characteristic club-shaped spore-bearing hyphal branches [9].

Table 1: Taxonomic Classification of Streptomyces clavuligerus

Taxonomic LevelClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetes
OrderKitasatosporales
FamilyStreptomycetaceae
GenusStreptomyces
Speciesclavuligerus

The morphological characteristics of Streptomyces clavuligerus include the formation of extensive aerial mycelium composed of sympodially branched hyphae that eventually segment into spores [15]. The spores are oblong to short-cylindrical, smooth-walled, and appear gray to grayish-green in mass [9] [15]. The sporophore morphology is classified in the Rectus-flexibilis section, with short, clavate side branches typically producing one to four spores each [14] [15].

Physiologically, Streptomyces clavuligerus exhibits several distinctive characteristics that influence secondary metabolite production [9]. The organism is notable for its inability to utilize glucose as a carbon source due to the absence of a glucose transport system [9]. This metabolic limitation has significant implications for fermentation strategies and culture medium design. Additionally, the bacterium possesses all enzymes of the urea cycle, which is unusual for prokaryotes, although the functional significance of this complete pathway remains unclear [9].

The organism demonstrates mesophilic growth characteristics with optimal temperature conditions around 28°C [11]. Under cultivation conditions, Streptomyces clavuligerus produces over 20 secondary metabolites, including multiple beta-lactam antibiotics such as clavulanic acid, cephamycin C, deacetoxycephalosporin C, penicillin N, and at least four distinct clavam compounds [9]. Non-beta-lactam metabolites include holomycin and the antibiotic complex MM 19290, related to tunicamycin [9].

The morphological response of Streptomyces clavuligerus to environmental conditions significantly affects metabolite production [13]. Under high shear stress conditions, the organism forms thinner, dispersed mycelia with smaller average diameters, while low shear conditions promote the formation of thicker, more aggregated filaments [13]. These morphological differences directly correlate with secondary metabolite productivity, with dispersed mycelial morphology generally favoring clavam production [13].

Genetic Clusters Associated with Clavam Metabolite Production

The biosynthesis of clavam metabolites in Streptomyces clavuligerus involves a complex genetic organization comprising three unlinked gene clusters distributed across the chromosome and linear plasmid [18] [19]. This unusual arrangement represents the first documented instance in bacteria where genes involved in the biosynthesis of a single family of structurally related antibiotics sharing a common biosynthetic pathway reside in three separate chromosomal locations [19].

Table 2: Organization of Clavam Biosynthetic Gene Clusters

Cluster NameLocationPrimary FunctionKey Genes
Clavulanic Acid ClusterChromosomeEarly steps + clavulanic acid-specific late stepsceaS2, bls2, pah2, cas2, cad, claR
Clavam ClusterChromosomeLate steps of 5S clavam biosynthesiscas1, cvm1, cvm4, cvm5
Paralogue ClusterLinear plasmid pSCL4Paralogue genes + 5S clavam-specific stepsceaS1, bls1, pah1, cas1, cvm6p, cvm7p

The clavulanic acid gene cluster contains genes encoding enzymes involved in the early biosynthetic steps required for clavaminic acid formation, as well as genes specific to the late steps of clavulanic acid production [18] [21]. Key structural genes include ceaS2 encoding carboxyethylarginine synthase, bls2 encoding beta-lactam synthetase, pah2 encoding proclavaminate amidinohydrolase, cas2 encoding clavaminate synthase, and cad encoding clavaldehyde dehydrogenase [21] [24]. The regulatory gene claR encodes a LysR-type transcriptional regulator specific for clavulanic acid biosynthesis [21].

The clavam gene cluster primarily carries genes required for the late biosynthetic steps of 5S clavam production but also includes cas1 encoding a second isoform of clavaminate synthase [18] [22]. Essential genes in this cluster include cvm1, cvm4, and cvm5, which are specifically required for the production of antipodal clavam metabolites including clavam-2-carboxylate [22]. Disruption of these genes results in the complete loss of 5S clavam production while maintaining clavulanic acid biosynthesis [22].

The paralogue gene cluster, located on the giant linear plasmid pSCL4, contains second copies of most early biosynthetic genes except cas1, along with additional genes involved in late steps of 5S clavam biosynthesis [18] [20]. This cluster includes ceaS1, bls1, and pah1 as paralogues of the corresponding genes in the clavulanic acid cluster [18]. Unique to this cluster are cvm6p encoding an aminotransferase and cvm7p encoding a transcriptional activator with both SARP-like and ATPase domains [20].

The expression of these paralogous genes is medium-dependent, with differential regulation observed between complex soy-based media and defined starch-asparagine media [21]. In soy medium, both sets of genes are expressed and can functionally complement each other, while in defined medium, only the clavulanic acid cluster genes are transcribed [21] [22]. This regulatory pattern explains the ability of certain mutants to maintain clavam production under specific culture conditions through complementation by paralogous enzymes [21].

Recent genomic analysis has expanded the known genetic components involved in clavam biosynthesis [24]. Additional open reading frames designated orf11 through orf19 have been identified downstream of the previously characterized clavulanic acid gene cluster [24]. Mutational analysis demonstrated that five of these additional genes are essential for clavulanic acid production, with mutations in orf15 and orf16 resulting in the accumulation of N-acetylglycylclavaminic acid instead of clavulanic acid [24].

Enzymatic Pathways for β-Lactam Ring Formation

The formation of the beta-lactam ring in clavam-2-carboxylate biosynthesis proceeds through a distinct enzymatic pathway that differs fundamentally from the mechanisms employed in penicillin and cephalosporin biosynthesis [26] [27]. The clavam pathway utilizes beta-lactam synthetase for ring closure, representing a novel mechanism of beta-lactam formation involving ATP-dependent acyl-adenylation followed by intramolecular cyclization [27] [28].

Table 3: Key Enzymes in Clavam β-Lactam Ring Formation

EnzymeGeneFunctionMechanismProduct
N2-(2-carboxyethyl)-arginine synthaseceaSInitial condensationThDP-catalyzedN2-(2-carboxyethyl)-arginine
β-Lactam synthetaseblsβ-Lactam ring formationATP-dependent cyclizationDeoxyguanidinoproclavaminic acid
Clavaminate synthasecasMultiple oxidationsNon-heme iron, α-KG-dependentClavaminic acid
Proclavaminate amidinohydrolasepahDeaminationArginase-like mechanismProclavaminic acid

The biosynthetic pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine catalyzed by N2-(2-carboxyethyl)-arginine synthase [27] [41]. This reaction employs thiamine diphosphate as a cofactor and represents the first committed step in clavam biosynthesis [25] [27]. The resulting N2-(2-carboxyethyl)-arginine serves as the substrate for beta-lactam synthetase, which catalyzes the critical ring-forming reaction [27] [28].

Beta-lactam synthetase exhibits a sequential Bi-Ter kinetic mechanism consisting of two distinct chemical steps [28]. The first step involves acyl-adenylation, where the carboxyl group of N2-(2-carboxyethyl)-arginine is activated through reaction with ATP and magnesium to form an acyl-adenylate intermediate [27] [28]. This activation step is effectively irreversible under physiological conditions due to the high forward commitment to cyclization [28].

The second step comprises the actual beta-lactam ring formation through intramolecular attack of the beta-nitrogen on the activated carbonyl carbon [27] [28]. This cyclization reaction represents an unprecedented mode of amide bond synthesis in natural product biosynthesis [27]. The enzyme exhibits strict stereoselectivity, producing only the 5S-configured deoxyguanidinoproclavaminic acid [27] [28].

Structural studies of beta-lactam synthetase have revealed the importance of specific active site residues in catalysis [28]. Lysine-443 has been identified as a critical residue that stabilizes the beta-lactam forming step, with mutation to arginine resulting in significantly reduced catalytic efficiency [28]. The enzyme also contains a mobile active site loop that undergoes conformational changes during the catalytic cycle, contributing to substrate binding and product release [28].

Following beta-lactam ring formation, deoxyguanidinoproclavaminic acid undergoes a series of oxidative transformations catalyzed by clavaminate synthase [25] [29]. This remarkable enzyme belongs to the non-heme iron, alpha-ketoglutarate-dependent oxygenase family and catalyzes three distinct types of reactions: hydroxylation, oxidative cyclization, and desaturation [25] [29]. The initial hydroxylation converts deoxyguanidinoproclavaminic acid to guanidinoproclavaminic acid [25].

The oxidative cyclization reaction catalyzed by clavaminate synthase represents a key step in forming the bicyclic clavam nucleus [29]. Computational studies suggest that this reaction may proceed through either direct hydrogen abstraction from the C4 position of the beta-lactam ring or through a more complex mechanism involving radical intermediates and dipolar cycloaddition [29]. The enzyme utilizes molecular oxygen and alpha-ketoglutarate as cosubstrates, with iron serving as the catalytic center [25] [29].

Proclavaminate amidinohydrolase removes the guanidino group from guanidinoproclavaminic acid to yield proclavaminic acid [25] [41]. This enzyme exhibits similarity to arginases and other amidinohydrolases, utilizing a binuclear manganese center for catalysis [25]. The final oxidative cyclization and desaturation steps, again catalyzed by clavaminate synthase, produce clavaminic acid as the key branch point intermediate [25] [41].

From clavaminic acid, the pathway diverges toward different clavam metabolites through poorly understood late-stage transformations [22] [41]. The formation of clavam-2-carboxylate likely involves decarboxylation and deamination reactions, possibly mediated by pyridoxal phosphate-dependent enzymes [22]. The cvm6 gene product shows significant similarity to various transaminases and may play a role in both decarboxylation and deamination of clavaminic acid [22].

Regulatory Mechanisms Controlling Secondary Metabolite Expression

The regulation of clavam metabolite biosynthesis in Streptomyces clavuligerus involves a complex hierarchical network of transcriptional regulators, two-component systems, and environmental sensing mechanisms [32] [34]. Multiple regulatory layers ensure coordinated expression of the dispersed gene clusters and appropriate response to physiological and environmental conditions [32] [35].

Table 4: Regulatory Systems Controlling Clavam Biosynthesis

Regulatory SystemComponentsTarget GenesEffectSpecificity
CcaRSARP-family regulatorceaS2, bls2, pah2, cas2, claRPositiveClavulanic acid + cephamycin C
ClaRLysR-family regulatorClavulanic acid clusterPositiveClavulanic acid only
Snk-Res1-Res2Two-component systemcvm7pPositive/Negative5S clavams
Cvm7PSARP-ATPase regulator5S clavam genesPositive5S clavams
CagRSTwo-component systemargG, argC, ceaS1, claRPositivePrecursor metabolism + clavulanic acid

At the pathway-specific level, CcaR serves as a master regulator controlling both clavulanic acid and cephamycin C biosynthesis [34] [36]. This SARP-family transcriptional activator directly binds to promoter regions of early biosynthetic genes including ceaS2, bls2, pah2, and cas2, as well as the pathway-specific regulator claR [34] [36]. CcaR expression is essential for secondary metabolite production, with disruption mutants showing complete loss of both clavulanic acid and cephamycin C production [36].

The ClaR regulator provides an additional layer of control specific to clavulanic acid biosynthesis [34] [36]. This LysR-family protein acts downstream of CcaR and directly activates transcription of genes within the clavulanic acid cluster [34]. The dual regulatory control by CcaR and ClaR ensures tight coordination between early and late steps of clavulanic acid biosynthesis while maintaining independence from cephamycin C production [34].

The regulation of 5S clavam production, including clavam-2-carboxylate, involves a more complex regulatory cascade centered on the atypical two-component system Snk-Res1-Res2 [20] [32]. The sensor kinase Snk can autophosphorylate and transfer phosphate to both response regulators Res1 and Res2 [32] [35]. Phosphorylated Res2 appears to be the active form that promotes transcription of cvm7p, while Res1 acts as a negative modulator by competing for phosphorylation and stimulating dephosphorylation of Res2 [32] [35].

Cvm7P functions as the direct transcriptional activator of 5S clavam biosynthetic genes [20] [32]. This unique regulator contains both a SARP-like DNA-binding domain and a C-terminal ATPase domain, distinguishing it from conventional SARP regulators [20]. Cvm7P directly activates transcription of genes essential for 5S clavam production, including cvm1, cvm5, cvm6p, and cas1 [20] [32]. The expression of cvm7p itself is controlled by the Snk-Res1-Res2 system, creating a regulatory hierarchy [32].

Recent studies have identified the CagRS two-component system as an additional regulatory layer affecting clavam biosynthesis [34]. The response regulator CagR directly binds to promoter regions of genes involved in arginine biosynthesis and primary metabolism, including argG, argC, and oat1 [34]. Since arginine serves as a precursor for clavam biosynthesis, CagRS indirectly influences secondary metabolite production by controlling precursor availability [34]. ChIP-seq analysis revealed that CagR also directly binds to ceaS1 and claR promoters, providing direct regulatory input into clavam biosynthesis [34].

Environmental and physiological factors significantly influence the regulatory networks controlling clavam production [13] [32]. Nitrogen limitation, phosphate limitation, and oxygen availability all affect the expression of regulatory genes and biosynthetic enzymes [13] [32]. The stringent response, mediated by the relA gene product, is essential for both morphological differentiation and secondary metabolite production in Streptomyces clavuligerus [17]. Disruption of relA completely eliminates both clavulanic acid and clavam production, indicating the critical role of the stringent response in coordinating primary and secondary metabolism [17].

The regulation of clavam biosynthesis also involves medium-dependent expression of paralogous genes [21] [22]. In complex soy-based media, both the primary and paralogue gene clusters are expressed, allowing functional complementation between gene sets [21]. However, in defined minimal media, only the primary cluster genes are transcribed, making these genes essential for product formation [21] [22]. This differential regulation suggests that nutritional sensing mechanisms control the expression of the distributed gene clusters [21].

Dates

Last modified: 07-20-2023

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